molecular formula C15H8Br2N4O4 B3830117 N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide

N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide

Cat. No. B3830117
M. Wt: 468.06 g/mol
InChI Key: IZCMXUYFCGOISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide, also known as DBIM, is a synthetic compound that has gained attention for its potential applications in scientific research. DBIM has been found to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

Mechanism of Action

The mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-microbial activities, this compound has been shown to have antioxidant properties. It has also been found to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide in lab experiments is its relatively low toxicity compared to other synthetic compounds. However, this compound's solubility in water is limited, which can make it difficult to use in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for the study of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound. This could involve the identification of specific targets of this compound and the development of more targeted therapies. Finally, the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory disorders, should be further explored.
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent. Its anti-inflammatory, anti-tumor, and anti-microbial activities make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-tumor agent. Additionally, this compound has exhibited anti-microbial effects against a variety of bacteria and fungi.

properties

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2N4O4/c16-8-5-10-12(11(17)6-8)18-15(23)13(10)19-20-14(22)7-2-1-3-9(4-7)21(24)25/h1-6,18,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCMXUYFCGOISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
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N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
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N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
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N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
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N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
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N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide

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